![molecular formula C21H18FNO2 B3850017 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B3850017.png)
3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one
Overview
Description
3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one, also known as FLJ11011, is a novel small molecule with potential therapeutic applications. It belongs to the class of chromenone compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has also been shown to have low toxicity and high selectivity for its target enzymes. However, 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. In addition, 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has not been extensively studied in vivo, which can limit its potential therapeutic applications.
Future Directions
3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has several potential future directions for research. One direction is to further study its effects on the central nervous system, including its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its potential use in the treatment of cancer, including its effects on tumor growth and metastasis. In addition, further studies are needed to understand the exact mechanism of action of 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one and its potential therapeutic applications in other diseases.
Scientific Research Applications
3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one has also been studied for its effects on the central nervous system, including its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
3-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-18-7-5-15(6-8-18)16-9-11-23(12-10-16)13-17-14-25-20-4-2-1-3-19(20)21(17)24/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVQGUWCDVEIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)
![2-{propyl[4-(trifluoromethoxy)benzyl]amino}ethanol](/img/structure/B3849940.png)
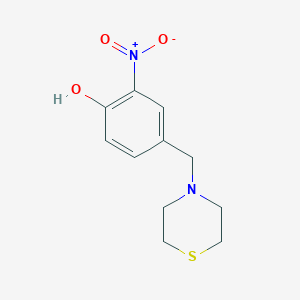
![(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3849947.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-ethylpiperazine](/img/structure/B3849953.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B3849966.png)
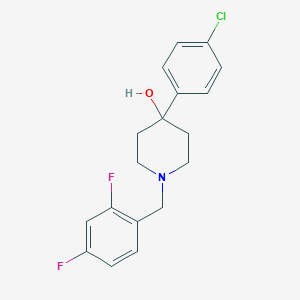

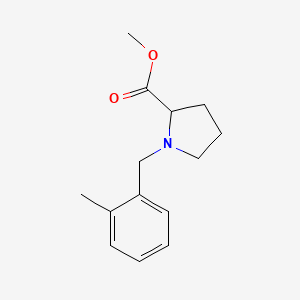
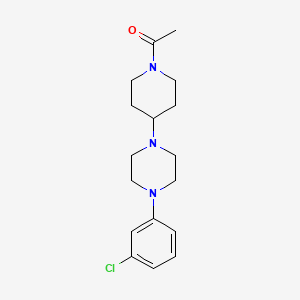
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B3850013.png)
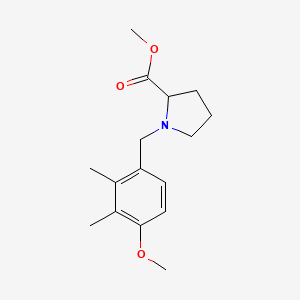
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3850024.png)